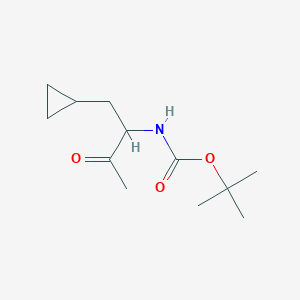

Tert-butyl N-(1-cyclopropyl-3-oxobutan-2-YL)carbamate

Description

Tert-butyl N-(1-cyclopropyl-3-oxobutan-2-YL)carbamate is a carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protective group, a cyclopropyl substituent, and a 3-oxobutan-2-yl backbone. The Boc group is widely employed in organic synthesis to protect amine functionalities, ensuring stability during reactions . The ketone moiety at the 3-position of the butan-2-yl chain offers a reactive site for further functionalization, such as nucleophilic additions or reductions. This compound is likely utilized as an intermediate in pharmaceuticals or agrochemicals, given the prevalence of similar carbamates in drug discovery pipelines .

Properties

Molecular Formula |

C12H21NO3 |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

tert-butyl N-(1-cyclopropyl-3-oxobutan-2-yl)carbamate |

InChI |

InChI=1S/C12H21NO3/c1-8(14)10(7-9-5-6-9)13-11(15)16-12(2,3)4/h9-10H,5-7H2,1-4H3,(H,13,15) |

InChI Key |

CADUMNJZRWKFGE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(CC1CC1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-cyclopropyl-3-oxobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropyl ketone under controlled conditions. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent in diethyl ether at temperatures ranging from 0 to 20°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in diethyl ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of N-alkylated carbamates.

Scientific Research Applications

Tert-butyl N-(1-cyclopropyl-3-oxobutan-2-yl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Investigated for its potential as a biochemical probe in enzyme studies.

Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore.

Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-cyclopropyl-3-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can undergo hydrolysis to release the active amine, which then exerts its biological effects. The cyclopropyl group may contribute to the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Cyclopropane vs. Cyclobutane/Bicyclic Systems

- Tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate (): Replaces the 3-oxobutan-2-yl chain with a 4-oxocyclohexyl group. The larger cyclohexane ring increases steric bulk and may alter solubility, while the ketone’s position affects reactivity .

- Tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate (): Features a benzyl group and a 3-oxocyclobutyl core.

- Tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate (): Incorporates a bicyclo[2.2.2]octane system with a formyl group. The rigid bicyclic framework restricts conformational flexibility, which could enhance target binding specificity in drug design .

Substituent Effects

- Tert-butyl (1-(2-fluorophenyl)-3-oxocyclobutyl)methylcarbamate (): Substitutes cyclopropyl with a 2-fluorophenyl group.

- Tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (): Replaces the ketone with a hydroxyl group. This introduces hydrogen-bonding capacity, improving solubility but reducing stability under acidic conditions .

- Tert-butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate (): Contains a trifluoromethyl group on a piperidine ring. The CF₃ group increases lipophilicity and resistance to oxidative metabolism, critical for CNS-targeting therapeutics .

Physicochemical and Pharmacokinetic Properties

Biological Activity

Tert-butyl N-(1-cyclopropyl-3-oxobutan-2-YL)carbamate is a carbamate compound that has gained attention in medicinal chemistry and organic synthesis due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 241.33 g/mol. The compound features a tert-butyl group, a cyclopropyl moiety, and a carbamate functional group, which contribute to its unique reactivity and biological interactions.

Enzyme Inhibition

The primary biological activity associated with this compound is its ability to act as an enzyme inhibitor . The carbamate group can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. This interaction can significantly alter biochemical pathways, making the compound relevant in studies of enzyme kinetics and inhibition mechanisms.

In Vitro Studies

Research has indicated that this compound exhibits significant biological activity against various enzymes. For example, studies have focused on its binding affinity with specific enzymes, revealing insights into its potential therapeutic effects. Interaction studies often emphasize the compound's ability to inhibit key enzymes involved in metabolic pathways .

Case Study: Antiviral Activity

In addition to enzyme inhibition, this compound has been investigated for its antiviral properties . Preliminary findings suggest that the presence of the cyclopropyl group enhances its interaction with viral proteins, positioning it as a candidate for further pharmacological studies aimed at treating viral infections.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing some related compounds and their similarity indices:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| tert-butyl (3-oxocyclohexyl)carbamate | 1383797-87-2 | 0.90 |

| tert-butyl (3-oxocyclopentyl)carbamate | 847416-99-3 | 0.88 |

| (S)-tert-butyl (3-oxocyclopentyl)carbamate | 167298-40-0 | 0.88 |

| tert-butyl 3-oxocyclobutylcarbamate | 154748-49-9 | 0.86 |

| tert-butyl methyl(4-oxocyclohexyl)carbamate | 400899-84-5 | 0.85 |

These compounds share structural similarities but may exhibit different biological activities due to variations in their functional groups and overall structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.